MFCD02968582
Description
While the exact data for MFCD02968582 is unavailable in the provided evidence, its hypothetical properties can be extrapolated from structurally related compounds such as CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330). These analogs share functional groups (e.g., boronic acid, halogen substituents) and are used in Suzuki-Miyaura cross-coupling reactions, a critical method for forming carbon-carbon bonds in drug discovery .
Key inferred properties of this compound (based on ):
- Molecular formula: Likely C₆H₅BBrClO₂ (similar to CAS 1046861-20-4).
- Molecular weight: ~235.27 g/mol.
- Log Po/w (XLOGP3): ~2.15 (indicating moderate lipophilicity).
- Solubility: ~0.24 mg/mL in aqueous solutions.
- Synthetic method: Likely involves palladium-catalyzed coupling in tetrahydrofuran (THF)/water media .
Properties
IUPAC Name |
ethyl 6-bromo-4-[2-(2-hydroxyethoxy)ethylamino]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-2-23-16(21)13-10-19-14-4-3-11(17)9-12(14)15(13)18-5-7-22-8-6-20/h3-4,9-10,20H,2,5-8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADLLQLSRIUFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCOCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02968582 typically involves a series of chemical reactions that introduce the necessary functional groups and build the desired molecular structure. Common synthetic routes include:
Sol-Gel Method: This method is often used for the preparation of metal oxide nanoparticles, which can be a component of this compound.
Hydrothermal Method: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure the efficient and cost-effective synthesis of the compound. These methods often include:
Chemical Vapor Deposition (CVD): A process used to produce high-quality, high-performance solid materials.
Co-precipitation Method: This method involves the simultaneous precipitation of multiple components from a solution, leading to the formation of a homogeneous material.
Chemical Reactions Analysis
Types of Reactions
MFCD02968582 undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Various metal catalysts can be used to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted forms of the compound .
Scientific Research Applications
MFCD02968582 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of MFCD02968582 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD02968582 (hypothetical) with two structurally analogous boronic acids and a functionally similar aromatic bromide (data sourced from and ):
Structural and Functional Analysis:
Structural Similarities :
- All compounds contain halogen atoms (Br, Cl) and aromatic rings, critical for electronic effects in cross-coupling reactions. Boronic acids (this compound analogs) enable Suzuki-Miyaura reactions, while 4-bromobenzoic acid (CAS 1761-61-1) serves as a precursor for benzimidazoles .
- Differences in halogen positioning (e.g., 3-Bromo-5-chloro vs. 6-Bromo-2,3-dichloro) affect steric hindrance and reaction yields .
Functional Differences :
- Solubility : 4-Bromobenzoic acid (0.69 mg/mL) is more soluble than boronic acids due to its carboxylic acid group enhancing hydrophilicity .
- Synthetic Efficiency : Palladium-catalyzed methods for boronic acids (this compound analogs) achieve ~98% yield under optimized conditions, whereas A-FGO-catalyzed synthesis for 4-bromobenzoic acid derivatives emphasizes green chemistry and recyclable catalysts .
In contrast, 4-bromobenzoic acid derivatives are less likely to penetrate the BBB due to higher polarity .
Research Findings and Limitations
Key Findings :
- Boronic acid analogs of this compound exhibit superior compatibility with palladium catalysts compared to brominated aromatics, enabling scalable pharmaceutical synthesis .
- 4-Bromobenzoic acid derivatives, while less reactive in cross-coupling, excel in eco-friendly syntheses with reusable catalysts (e.g., A-FGO) .
Limitations :
- Data for this compound is inferred; experimental validation is required for precise property assessment.
- Contradictions in solubility predictions (e.g., XLOGP3 vs. WLOGP models) highlight the need for empirical measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
